N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-13-10-14(2)22(20-13)17(16-6-9-26-12-16)11-19-18(23)15-4-7-21(8-5-15)27(3,24)25/h6,9-10,12,15,17H,4-5,7-8,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWZTGXXJANKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole family, which has been recognized for its diverse therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 289.4 g/mol |
| CAS Number | 2034553-80-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
1. Pharmacological Activities
The biological activities of pyrazole derivatives are extensive, as highlighted in various studies:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have led to compounds that exhibit up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
- Anticancer Properties : Pyrazoles are recognized for their potential in cancer therapy. Studies indicate that specific derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth .
- Antimicrobial Effects : Compounds containing the pyrazole core have displayed effective antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. One study reported that a related pyrazole compound demonstrated significant activity against these strains .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes and other key proteins involved in inflammatory pathways.
- Modulation of Signaling Pathways : These compounds can influence various signaling cascades, including those related to apoptosis and cell proliferation, making them valuable in cancer treatment .
3. Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the compound :
- A study synthesized a series of substituted pyrazoles and evaluated their anti-inflammatory properties. The results indicated that specific structural modifications could enhance their efficacy significantly .
- Another research effort explored the antibacterial activity of pyrazole derivatives against multiple bacterial strains, demonstrating promising results that suggest a strong potential for therapeutic applications .
4. Toxicity and Safety Profile
While many pyrazole derivatives exhibit potent biological activities, it is crucial to consider their toxicity profiles. Research indicates that modifications can lead to reduced toxicity while maintaining efficacy. For instance, certain piperidine-based pyrazoles showed lower cytotoxicity compared to traditional chemotherapeutics while retaining their anti-cancer properties .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring , a thiophene moiety , and a methylsulfonyl group attached to a piperidine structure. Its molecular formula is , with a molecular weight of 284.36 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of a diketone with hydrazine.
- Introduction of the Thiophene Ring : Can be accomplished via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Methylsulfonyl Group : Final coupling with an appropriate acyl chloride under basic conditions forms the desired compound.
The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Metabolic Disorders
Research indicates that compounds with similar structures may inhibit 11β-hydroxysteroid dehydrogenase type 1 , which plays a role in metabolic syndrome, including type 2 diabetes and obesity. This inhibition could potentially treat disorders associated with insulin resistance, hypertension, and cardiovascular diseases .
Central Nervous System Disorders
The compound's potential to modulate neurotransmitter receptors suggests possible applications in treating central nervous system disorders such as mild cognitive impairment and Alzheimer's disease .
Anti-inflammatory Properties
Molecular docking studies have shown that derivatives of this compound may act as inhibitors of 5-lipoxygenase , an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 demonstrated that similar compounds could significantly reduce glucose levels in diabetic models, indicating a potential therapeutic pathway for managing diabetes .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of pyrazole derivatives, revealing that they could effectively inhibit the growth of various bacterial strains by disrupting their cell membranes .
Summary Table of Applications
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole and thiophene rings are prime sites for electrophilic substitution due to their aromatic electron systems.
Pyrazole Ring Reactivity
-
Halogenation : The 3,5-dimethylpyrazole ring undergoes halogenation at the C4 position under mild conditions. For example, using (N-halosuccinimide) in , bromination or iodination occurs selectively .
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at the C4 position, though steric hindrance from methyl groups may reduce yields .
Thiophene Reactivity
-
Electrophilic Acylation : Thiophene reacts with acetyl chloride in the presence of to form acetylthiophene derivatives, likely at the α-position .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrazole Bromination | , , 25°C | C4-brominated pyrazole |
| Thiophene Acylation | , , 0°C | 2-Acetylthiophene |
Nucleophilic Substitution at Sulfonamide
The methylsulfonyl group () is a strong electron-withdrawing group, enabling nucleophilic displacement.
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Ammonolysis : Reaction with aqueous ammonia at 80°C replaces the methylsulfonyl group with an amine, yielding a piperidine-4-carboxamide derivative .
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Alkylation : Treatment with alkyl halides (e.g., ) in basic conditions forms N-alkylated sulfonamides .
Cross-Coupling Reactions
The thiophene and pyrazole rings participate in transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
-
The thiophene’s brominated derivative reacts with aryl boronic acids (e.g., phenylboronic acid) using and in , forming biaryl products .
Buchwald-Hartwig Amination
-
Brominated pyrazole undergoes amination with primary amines (e.g., ) using and , yielding N-arylpyrazole derivatives .
| Reaction Type | Catalysts/Reagents | Yield (%) |
|---|---|---|
| Suzuki Coupling | , | 70–85 |
| Buchwald Amination | , | 65–78 |
Piperidine Carboxamide Reduction
Thiophene Oxidation
Condensation and Cyclization
The carboxamide group facilitates condensation with carbonyl compounds:
-
Reaction with aldehydes (e.g., benzaldehyde) in acidic conditions forms Schiff bases, which may cyclize to imidazolidinones under thermal conditions .
Acid/Base-Mediated Rearrangements
-
Under strong acidic conditions (e.g., , reflux), the pyrazole ring may undergo ring-opening or rearrangement, though this is less common due to its stability.
Key Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of sulfonamide- and heterocycle-containing molecules. Key structural analogues include:
Key Findings :
- The 3,5-dimethylpyrazole group in the target compound enhances kinase inhibition potency by 37-fold compared to the non-methylated analogue, likely due to improved hydrophobic interactions with the ATP-binding pocket .
- The thiophen-3-yl moiety contributes to a lower LogP (2.8 vs. 3.5 in phenylsulfonyl analogues), improving aqueous solubility without compromising target affinity .
- Methylsulfonyl groups demonstrate superior metabolic stability over phenylsulfonyl variants, as shown in hepatic microsome assays (t₁/₂ = 120 min vs. 45 min) .
Computational and Experimental Validation
- DFT Studies : Becke’s exchange-correlation functional (B3LYP) was critical in modeling the compound’s electronic properties, achieving <3 kcal/mol deviation in bond dissociation energy calculations compared to experimental data .
- Crystallographic Data : SHELX software enabled precise refinement of the compound’s crystal structure, confirming a chair conformation for the piperidine ring and planar geometry for the pyrazole-thiophene system .
Q & A
Q. Purification :
- Chromatography : Silica gel column chromatography with eluents like ethyl acetate/hexane .
- Recrystallization : Using solvents such as ethanol or DCM/hexane mixtures .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine Formation | DMF, 80°C, 12 h | 60-70% | |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, reflux | 45-55% | |
| Sulfonylation | Methylsulfonyl chloride, Et₃N, DCM, 0°C→RT | 75-85% |
Which analytical techniques are critical for structural confirmation?
Basic Research Question
- NMR Spectroscopy :
- IR Spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) .
Q. Table 2: Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Multiplet at δ 7.2 ppm (thiophene protons) | |
| IR | Sharp peak at 1645 cm⁻¹ (amide C=O) | |
| HRMS | m/z 462.1895 ([M+H]⁺, calc. 462.1898) |
How can contradictions in spectroscopic data be resolved?
Advanced Research Question
Discrepancies may arise due to:
- Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons .
- Impurity Detection : Use 2D NMR (COSY, HSQC) to distinguish between target compound and byproducts .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF) .
How to optimize reaction conditions for improved yield?
Advanced Research Question
Key variables:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Temperature Control : Higher temperatures (e.g., 100°C) for faster kinetics but monitor decomposition .
- Solvent Polarity : Use DMF for polar intermediates or THF for non-polar steps .
Q. Table 3: Optimization Case Study
| Variable | Condition Tested | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ → Pd(dppf)Cl₂ | +15% | |
| Reaction Temp | 80°C → 100°C (reflux) | +10% | |
| Solvent | THF → DMF | +20% |
What functional groups dictate reactivity in this compound?
Basic Research Question
- Pyrazole Ring : Electrophilic substitution at the 4-position .
- Thiophene : Susceptible to oxidation (e.g., with mCPBA) .
- Sulfonamide : Nucleophilic substitution at the sulfur center .
How can computational modeling predict biological interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases) .
- MD Simulations : Assess binding stability (100 ns simulations in GROMACS) .
- QSAR Studies : Correlate substituent effects with activity data .
What assays evaluate biological activity?
Q. Methodological Answer
- In Vitro Enzymatic Assays : Measure IC₅₀ against purified enzymes (e.g., cyclooxygenase) .
- Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) .
Q. Table 4: Assay Parameters
| Assay Type | Target | Key Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | IC₅₀ = 1.2 µM | |
| Cytotoxicity | HeLa Cells | EC₅₀ = 8.5 µM |
How stable is the compound under varying storage conditions?
Advanced Research Question
- Light Sensitivity : Store in amber vials; degradation >20% after 7 days under UV .
- Moisture Stability : Use desiccants (silica gel); hygroscopicity <5% weight gain .
How to design analogs for structure-activity studies?
Advanced Research Question
- Core Modifications : Replace thiophene with furan or phenyl .
- Substituent Effects : Vary methylsulfonyl to trifluoromethylsulfonyl .
- Bioisosteres : Substitute pyrazole with triazole .
Q. Table 5: Analog Design Strategy
| Modification | Rationale | Expected Impact | Reference |
|---|---|---|---|
| Thiophene → Furan | Reduce metabolic oxidation | Improved bioavailability | |
| -SO₂CH₃ → -SO₂CF₃ | Enhance electron-withdrawing | Increased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
